molecular formula C22H46N2O2 B10822072 Bis(2-methyldecan-2-yloxy)diazene

Bis(2-methyldecan-2-yloxy)diazene

Cat. No.: B10822072
M. Wt: 370.6 g/mol
InChI Key: PMZYNORKCNTVQB-UHFFFAOYSA-N
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Description

Bis(2-methyldecan-2-yloxy)diazene is an organic compound characterized by its unique diazene structure, which includes two 2-methyldecan-2-yloxy groups. This compound is known for its applications in various scientific fields, particularly in the study of radical initiators and lipid oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methyldecan-2-yloxy)diazene typically involves the reaction of 2-methyldecan-2-ol with a diazene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diazene bond. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methyldecan-2-yloxy)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines or other derivatives.

    Substitution: The diazene group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines.

Scientific Research Applications

Bis(2-methyldecan-2-yloxy)diazene has several scientific research applications, including:

    Chemistry: Used as a radical initiator in polymerization reactions and other radical-based processes.

    Biology: Studied for its role in lipid oxidation and its potential effects on biological membranes.

    Medicine: Investigated for its potential use in developing new therapeutic agents and understanding oxidative stress mechanisms.

    Industry: Applied in the production of polymers and other materials requiring controlled radical initiation.

Mechanism of Action

The mechanism of action of Bis(2-methyldecan-2-yloxy)diazene involves the generation of radicals through the cleavage of the diazene bond. These radicals can then participate in various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved include lipid membranes and other organic substrates that can undergo radical-induced transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(2-methyldecan-2-yloxy)diazene include other diazene derivatives such as:

  • Bis(2-methyl-2-decanyl)diazene
  • 1,2-Bis(nitroazol-1-yl)diazene

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique properties such as its lipophilicity and its ability to initiate radical reactions in lipid environments. This makes it particularly useful in studies related to lipid oxidation and radical-based processes in biological systems.

Properties

Molecular Formula

C22H46N2O2

Molecular Weight

370.6 g/mol

IUPAC Name

bis(2-methyldecan-2-yloxy)diazene

InChI

InChI=1S/C22H46N2O2/c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3

InChI Key

PMZYNORKCNTVQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C)ON=NOC(C)(C)CCCCCCCC

Origin of Product

United States

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